Octadecanoic 1-14C acid
Description
Properties
CAS No. |
638-64-2 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(114C)octadecanoic acid |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i18+2 |
InChI Key |
QIQXTHQIDYTFRH-GTFORLLLSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC[14C](=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Tracing in Biological Research
Octadecanoic 1-14C acid is extensively used in metabolic studies to trace lipid metabolism in various organisms. The radioactive labeling enables researchers to track the incorporation and transformation of fatty acids within biological systems.
Case Study: Fatty Acid Metabolism in Plants
In a study involving tomato plants, researchers utilized [1-14C] linoleic acid to investigate the enzymatic synthesis of trihydroxy fatty acids. The metabolic pathways were analyzed by injecting radiolabeled compounds into the fruits and subsequently measuring radioactivity levels to determine metabolic rates and product formation . The results indicated significant spatiotemporal variations in the levels of trihydroxy fatty acids, demonstrating the utility of octadecanoic 1-14C acid in understanding complex metabolic pathways.
Synthesis of Radiolabeled Fatty Acids
The synthesis of octadecanoic 1-14C acid can be achieved through various chemical methods that allow for higher yields and simpler reactions compared to traditional techniques. This capability is crucial for producing sufficient quantities of labeled compounds for experimental use.
Synthesis Techniques
A notable method involves coupling haloalkyl compounds with substituted acetylenes using n-butyl lithium, leading to the formation of radiolabeled fatty acids with high specificity and yield . This technique not only facilitates the production of octadecanoic 1-14C acid but also allows for the synthesis of positional isomers, enhancing its applicability in research.
Safety Assessments in Food Science
Octadecanoic 1-14C acid plays a role in evaluating the safety of fatty acids as food additives. Regulatory bodies conduct studies to assess the health impacts of dietary fats, including potential reproductive and developmental effects.
Regulatory Findings
Research has shown that diets high in oleic acid can affect reproductive capacities in animal models. For instance, chronic feeding studies indicated that while growth remained normal, there were impairments observed in reproductive health when high levels of oleic acid were consumed . Such findings underscore the importance of using radiolabeled compounds like octadecanoic 1-14C acid to assess fatty acid metabolism and its implications on health.
Applications in Material Science
Beyond biological applications, octadecanoic 1-14C acid has been studied for its interactions with materials, particularly metals. Research has explored how stearic acid adsorption affects surface properties and contact angles, which is critical for applications in coatings and materials engineering .
Material Interaction Studies
In experiments examining stearic acid's behavior on metal surfaces, researchers found that varying concentrations influenced adsorption rates and surface coverage. This knowledge is vital for developing advanced materials with tailored properties for specific industrial applications.
Chemical Reactions Analysis
Desaturation to Unsaturated Fatty Acids
Octadecanoic 1-14C acid undergoes enzymatic desaturation to form monounsaturated fatty acids (e.g., oleic acid and cis-vaccenate). This reaction is critical in bacterial and eukaryotic lipid metabolism:
-
Aerobic conditions :
-
Anaerobic conditions :
| Substrate | Product | Radioactivity Retention (C-1) | Conditions | |
|---|---|---|---|---|
| 1 | [1-14C]stearic acid | Oleate | 100% | Aerobic |
| 2 | [1-14C]stearic acid | cis-Vaccenate | 43% | Anaerobic |
Chain Shortening via β-Oxidation
The compound participates in β-oxidation pathways, yielding shorter-chain fatty acids:
-
[1-14C]stearic acid is degraded to palmitate (C16:0) and myristate (C14:0) .
-
Radioactive 14CO2 is released during oxidative decomposition (3–19% of total activity) .
Hydrogenation Reactions
Octadecanoic 1-14C acid can be synthesized via hydrogenation of unsaturated precursors:
-
Example reaction :
-
Thermodynamic data for hydrogenation:
| Substrate | Product | ΔrH° (kJ/mol) | Solvent |
|---|---|---|---|
| Oleic acid | Stearic acid | -123.6 ± 1.6 | Hexane |
| Linoleic acid | Stearic acid | -125.1 ± 0.8 | Hexane |
Synthetic Modifications
Radiolabeled stearic acid is used to synthesize positional and geometric isomers of unsaturated fatty acids:
-
Stepwise synthesis :
-
Yields improved compared to traditional methods due to optimized reaction conditions .
Biosynthetic Pathways in Microorganisms
In Bacillus subtilis, stearic acid serves as a precursor for membrane lipid adaptation:
-
Under temperature stress, palmitoleate (C16:1) and cis-vaccenate (C18:1) are synthesized .
-
Cerulenin inhibition : Blocks elongation, leading to accumulation of oleate instead of cis-vaccenate .
Key Research Findings
-
The carboxyl carbon of stearic acid remains intact during desaturation but is partially lost in anaerobic elongation .
-
Hydrogenation thermodynamics vary slightly between unsaturated precursors due to steric and electronic effects .
-
Radiolabeled stearic acid is critical for tracing lipid metabolism and enzyme specificity in vivo .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Saturated Fatty Acids
Hexadecanoic Acid (Palmitic Acid, C16:0)
- Structural Difference : Shorter chain (C16 vs. C18).
- Occurrence: Dominates in algal extracts (e.g., Cladophora alga: 14.97% hexadecanoic vs. 47.59% octadecanoic acid) and fungal biosynthetic pathways (Aspergillus flavus: 22.97% hexadecanoic vs. 6.23% octadecanoic acid) .
- Functional Role: Both acids stabilize nanoparticles in green synthesis, but octadecanoic acid’s longer chain enhances hydrophobic interactions, improving nanoparticle capping efficiency .
- Metabolism: Oxidation rates of [1-14C]palmitic acid in fibroblasts (1.63 nmol/h/mg protein in controls) exceed those of octadecanoic acid, suggesting chain length inversely correlates with mitochondrial β-oxidation efficiency .
Eicosanoic Acid (Arachidic Acid, C20:0)
- Structural Difference : Longer chain (C20 vs. C18).
- Bioactivity: Exhibits antidiabetic activity via α-glucosidase inhibition, though octadecanoic acid shows higher solubility and bioavailability in pharmacological formulations .
Unsaturated Fatty Acids
9-Octadecenoic Acid (Oleic Acid, C18:1)
- Structural Difference: Monounsaturated (one cis double bond at C9).
- Bioactivity: Superior α-glucosidase inhibition (IC₅₀ comparable to acarbose) compared to octadecanoic acid, attributed to enhanced membrane fluidity and enzyme interaction .
- Occurrence : Constitutes 10.29% in Saussurea medusa extracts, highlighting its prevalence in plant lipids .
9,12-Octadecadienoic Acid (Linoleic Acid, C18:2)
- Structural Difference : Polyunsaturated (two cis double bonds at C9 and C12).
- Functional Role: Higher antioxidant and antidiabetic activity than octadecanoic acid but prone to oxidative degradation, limiting industrial utility .
Esterified Derivatives
Octadecanoic Acid Methyl Ester
- Structural Difference: Esterification of carboxylic group with methanol.
- Properties : Lower melting point (39.1°C vs. 69.3°C) and increased solubility in organic solvents (ether, chloroform) compared to the free acid .
- Applications : Used in biodiesel production and as a GC-MS standard for lipid profiling .
Octadecanoic Acid Octyl Ester
Data Tables: Key Comparative Metrics
Table 1. Relative Abundance in Natural Extracts
Table 2. Physical and Functional Properties
Research Findings and Contradictions
- Antidiabetic Activity: Octadecanoic acid inhibits α-glucosidase (IC₅₀ ~37–49 µg/mL) but is less potent than unsaturated analogs like oleic acid .
- Sensory Impact: In food processing, octadecanoic acid contributes to undesirable fatty aromas, contrasting its beneficial roles in pharmaceuticals .
- Metabolic Tracking : The 1-14C label enables precise oxidation rate measurements, revealing reduced β-oxidation efficiency in mitochondrial disorders compared to shorter-chain analogs .
Q & A
Q. How can researchers verify the purity of Octadecanoic 1-14C acid in lipid extraction protocols?
Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) to quantify isotopic enrichment and detect impurities. Calibrate the system with unlabeled stearic acid (Octadecanoic acid) as a reference standard. For lipid extracts, apply Folch’s partition method (chloroform-methanol-water, 2:1:0.8) to isolate the compound, followed by thin-layer chromatography (TLC) to confirm separation . Validate purity by comparing retention times and mass spectra against the NIST Chemistry WebBook database .
Q. What experimental controls are essential when tracking 1-14C isotopic labeling in metabolic studies?
Methodological Answer: Include (a) a negative control with unlabeled stearic acid to distinguish background radioactivity, (b) a solvent blank to rule out contamination, and (c) a time-course analysis to monitor isotopic decay. Use liquid scintillation counting (LSC) for radioactivity quantification, normalizing counts to molar equivalents via specific activity calculations .
Advanced Research Questions
Q. How to resolve contradictions in isotopic distribution data when Octadecanoic 1-14C acid is used in lipid nanoparticle synthesis?
Methodological Answer: Discrepancies often arise from uneven lipid matrix crystallization or isotopic dilution. Optimize homogenization parameters (e.g., probe sonication time, emulsifier concentration) to ensure uniform particle size (PDI < 0.3). Validate using orthogonal methods: dynamic light scattering (DLS) for size distribution and nuclear magnetic resonance (NMR) to confirm 14C positional integrity . For conflicting data, apply Tukey’s HSD post hoc test to identify statistically significant outliers .
Q. What strategies minimize radiolysis-induced degradation of Octadecanoic 1-14C acid during long-term storage?
Methodological Answer: Store the compound in inert solvents (e.g., benzene or toluene) under argon at −80°C to reduce free radical formation. Periodically assess stability via accelerated degradation studies (40°C for 14 days) and quantify degradation products (e.g., shorter-chain fatty acids) using high-performance liquid chromatography (HPLC) with radiometric detection .
Q. How to design a robust protocol for tracing 14C-labeled stearic acid in in vivo lipid metabolism studies?
Methodological Answer: Administer the compound via controlled intravenous infusion to ensure consistent bioavailability. Sacrifice test subjects at staggered intervals to collect tissues (liver, adipose). Extract lipids using the Folch method , then oxidize samples via Schöninger combustion to convert 14C to 14CO₂ for scintillation counting. Normalize data to tissue weight and correct for quenching effects using internal standards .
Methodological Challenges and Solutions
Q. Why do GC-MS results for Octadecanoic 1-14C acid sometimes fail to align with theoretical isotopic ratios?
Answer: Discrepancies may stem from ion source contamination or detector saturation. Clean the ion source regularly and use splitless injection modes to reduce column overload. For quantitative accuracy, apply isotopic pattern deconvolution algorithms (e.g., A+1, A+2 corrections) and validate against certified reference materials (CRMs) .
Q. How to optimize solid-phase extraction (SPE) for isolating 14C-labeled stearic acid from complex biological matrices?
Answer: Use C18 cartridges preconditioned with methanol and acidified water (pH 2). Elute with chloroform:isopropanol (3:1) and confirm recovery rates via spike-and-recovery experiments (target: 95–105%). For co-eluting interferents (e.g., cholesterol esters), employ silver ion SPE to exploit differential π-complexation .
Data Interpretation and Reporting
Q. What statistical frameworks are appropriate for analyzing time-dependent 14C incorporation data?
Answer: Fit data to first-order kinetic models (e.g., ) using nonlinear regression. Report 95% confidence intervals for rate constants () and compare between experimental groups via ANOVA with Bonferroni correction. Use Akaike’s Information Criterion (AIC) to evaluate model adequacy .
Q. How to address non-normal distribution in isotopic enrichment datasets?
Answer: Apply arcsine square root transformation to proportional data (e.g., % 14C enrichment) to stabilize variance. For non-parametric alternatives, use Kruskal-Wallis tests with Dunn’s post hoc analysis. Report transformed data in supplementary materials while retaining raw values for transparency .
Ethical and Reproducibility Considerations
Q. What documentation standards ensure reproducibility in 14C-labeled lipid studies?
Answer: Adhere to the Beilstein Journal of Organic Chemistry guidelines: fully describe synthesis routes (including 14C labeling positions), provide raw scintillation counts in supplementary files, and disclose instrument calibration protocols. For peer review, include step-by-step SOPs for critical steps (e.g., combustion assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
